3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one
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Overview
Description
3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one is a heterocyclic compound that features both quinoxaline and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of quinoxaline derivatives with oxadiazole precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace specific substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives .
Scientific Research Applications
3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to interact with biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, disrupting normal cellular processes. The pathways involved may include inhibition of DNA synthesis, interference with cell signaling pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
- 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole
Uniqueness
3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one is unique due to its dual heterocyclic structure, which combines the properties of both quinoxaline and oxadiazole rings. This structural feature enhances its biological activity and makes it a versatile compound for various applications .
Properties
CAS No. |
88423-07-8 |
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Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H10N4O2/c1-7-15-16-11(18-7)6-10-12(17)14-9-5-3-2-4-8(9)13-10/h2-5H,6H2,1H3,(H,14,17) |
InChI Key |
OVFTUEHTLXTHHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CC2=NC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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